molecular formula C7H9BrN2 B1276794 5-Bromo-3,4-dimethylpyridin-2-amine CAS No. 374537-97-0

5-Bromo-3,4-dimethylpyridin-2-amine

Cat. No. B1276794
Key on ui cas rn: 374537-97-0
M. Wt: 201.06 g/mol
InChI Key: YAVKJNIMFGZBSY-UHFFFAOYSA-N
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Patent
US08603645B2

Procedure details

23.0 g (0.11 mol) of 2-amino-5-bromo-3,4-dimethylpyridine was mixed with 14.1 g (0.11 mol) of trimethylboroxin (TMB), 12.9 g (0.011 mol) of Pd(Ph3)4, 46.0 g (0.33 mol) of K2CO3 and 220 mL of DMF. The reaction mixture was heated under nitrogen at 115° C. for 18 hours. The reaction mixture was purified by silica gel column. The desired product was confirmed by MS.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[C:5](Br)=[CH:4][N:3]=1.[CH3:11]B1OB(C)OB(C)O1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[C:5]([CH3:11])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
NC1=NC=C(C(=C1C)C)Br
Name
Quantity
14.1 g
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Pd(Ph3)4
Quantity
12.9 g
Type
reactant
Smiles
Name
Quantity
46 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel column

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C(=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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